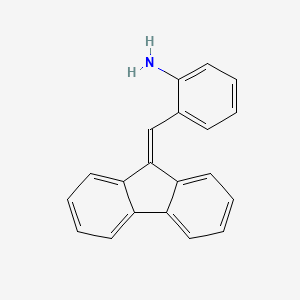
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride: is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of multiple chlorine atoms and a phosphonamidic group, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and formaldehyde under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0°C to prevent side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization helps in obtaining the compound with the required specifications for various applications.
化学反応の分析
Types of Reactions: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: The major products include substituted phosphonamidic chlorides and phosphonamidates.
Oxidation: The primary products are phosphonic acids and their esters.
Reduction: The main products are phosphine derivatives and secondary amines.
科学的研究の応用
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonamidic compounds.
Biology: The compound is studied for its potential as a biochemical tool in the modification of biomolecules.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents, particularly in the development of anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride involves its interaction with nucleophilic sites in target molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The phosphonamidic group plays a crucial role in stabilizing the intermediate species formed during these reactions, thereby enhancing the efficiency and selectivity of the compound.
類似化合物との比較
- Bis(2-chloroethyl)amine hydrochloride
- Bis(2-chloroethyl)methylamine
- N,N-Bis(2-chloroethyl)amine
Comparison: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride is unique due to the presence of the phosphonamidic group, which imparts distinct reactivity and stability compared to other similar compounds. While Bis(2-chloroethyl)amine hydrochloride and Bis(2-chloroethyl)methylamine are primarily used in organic synthesis, the phosphonamidic chloride variant offers additional versatility in biochemical and medicinal applications. The presence of the phosphonamidic group also enhances the compound’s ability to form stable intermediates, making it a valuable reagent in complex chemical transformations.
特性
CAS番号 |
56252-51-8 |
|---|---|
分子式 |
C5H10Cl4NOP |
分子量 |
272.9 g/mol |
IUPAC名 |
2-chloro-N-[chloro(chloromethyl)phosphoryl]-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C5H10Cl4NOP/c6-1-3-10(4-2-7)12(9,11)5-8/h1-5H2 |
InChIキー |
ZLXODQTZPBFCQD-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)P(=O)(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


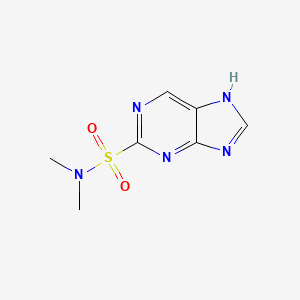
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
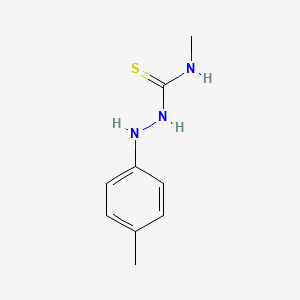
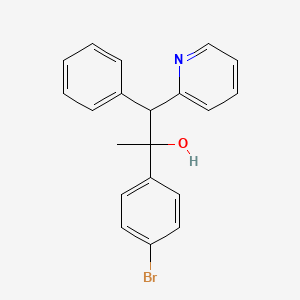

![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
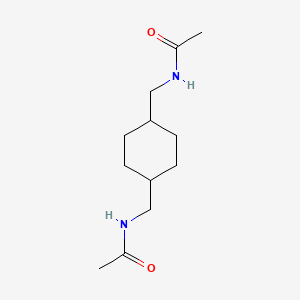
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)
![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
